molecular formula C23H18N4O3 B15150095 4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B15150095
M. Wt: 398.4 g/mol
InChI Key: AYIINHDHAONPQA-UHFFFAOYSA-N
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Description

4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including an acetamido group and a phenyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling with Aniline Derivative: The synthesized oxadiazole derivative is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride in the presence of a base like pyridine to form the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the acetamido group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H18N4O3/c1-15(28)24-19-11-7-16(8-12-19)21(29)25-20-13-9-18(10-14-20)23-27-26-22(30-23)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,28)(H,25,29)

InChI Key

AYIINHDHAONPQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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